![molecular formula C19H22Cl2N2O4S2 B5032460 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5032460.png)
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a combination of chlorinated aromatic rings, sulfanyl groups, and a glycinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol to form 4-chlorobenzyl sulfide.
Alkylation: The sulfanyl intermediate is then reacted with an ethylating agent to introduce the ethyl group.
Coupling with glycinamide: The ethylated sulfanyl intermediate is coupled with glycinamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The chlorinated aromatic rings can be reduced under specific conditions.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated aromatic rings.
Substitution: Substituted aromatic rings with new functional groups.
Applications De Recherche Scientifique
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The sulfanyl and chlorinated aromatic groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(4-chlorobenzyl)thio]ethyl}thiophene-2-carboxamide
- 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- 2-[(4-chlorobenzyl)sulfanyl]-2-(5-chloro-2-thienyl)ethanamine
Uniqueness
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of sulfanyl groups, chlorinated aromatic rings, and glycinamide backbone. This structural combination imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S2/c1-27-18-8-7-16(21)11-17(18)23(29(2,25)26)12-19(24)22-9-10-28-13-14-3-5-15(20)6-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUAJKATXBNOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
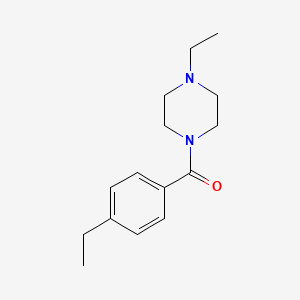
![3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one](/img/structure/B5032386.png)
![Ethyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B5032390.png)
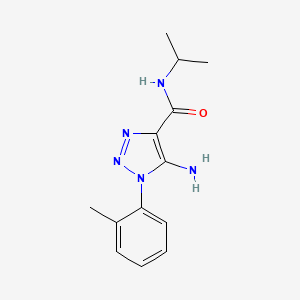
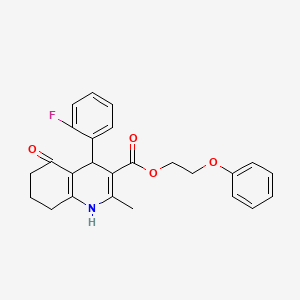
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5032430.png)


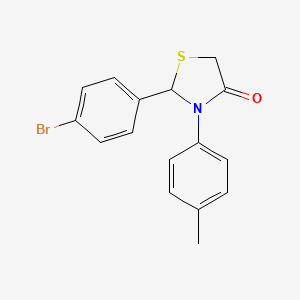
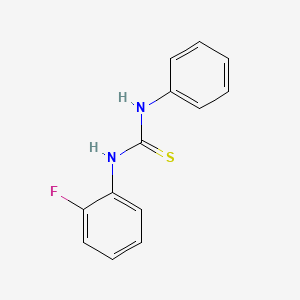
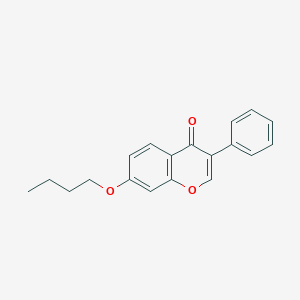
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzonitrile](/img/structure/B5032467.png)
![2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5032468.png)
![2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5032477.png)
